molecular formula C18H15Cl2N3O2 B2528606 6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331239-56-5

6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2528606
CAS No.: 1331239-56-5
M. Wt: 376.24
InChI Key: PEAIUECVGMVXDE-UHFFFAOYSA-N
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Description

6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position, a dimethoxyphenylamino group at the 4th position, and a carbonitrile group at the 3rd position of the quinoline ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core at the 6th position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination: The 4th position of the quinoline ring is then aminated with 2,5-dimethoxyaniline under suitable conditions, such as using a palladium-catalyzed Buchwald-Hartwig amination.

    Formation of the Carbonitrile Group: The carbonitrile group at the 3rd position can be introduced through a nucleophilic substitution reaction using a suitable nitrile source like cyanogen bromide (BrCN).

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes like kinases or receptors involved in cell signaling pathways.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-aminoquinoline-3-carbonitrile: Lacks the dimethoxyphenyl group.

    4-((2,5-Dimethoxyphenyl)amino)quinoline-3-carbonitrile: Lacks the chloro group.

    6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline: Lacks the carbonitrile group.

Uniqueness

6-Chloro-4-((2,5-dimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, dimethoxyphenylamino, and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-4-(2,5-dimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2.ClH/c1-23-13-4-6-17(24-2)16(8-13)22-18-11(9-20)10-21-15-5-3-12(19)7-14(15)18;/h3-8,10H,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAIUECVGMVXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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